molecular formula C5H8FNO2 B2676363 3-Amino-1-fluorocyclobutane-1-carboxylic acid CAS No. 1427379-62-1

3-Amino-1-fluorocyclobutane-1-carboxylic acid

Katalognummer: B2676363
CAS-Nummer: 1427379-62-1
Molekulargewicht: 133.122
InChI-Schlüssel: PJHKKSNWPVAREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-Amino-1-fluorocyclobutane-1-carboxylic acid” is a synthetic amino acid analog . It is also known as “Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid” or “18F-FACBC” and is used as a PET radiotracer . It is currently undergoing clinical trials for the evaluation of prostate and other cancers .


Synthesis Analysis

The synthesis of “this compound” involves the use of high specific activity . The synthesis and evaluation of this compound have been used to image brain tumors .


Molecular Structure Analysis

The molecular weight of “this compound” is 169.58 . The InChI code is "1S/C5H8FNO2.ClH/c6-5(4(8)9)1-3(7)2-5;/h3H,1-2,7H2,(H,8,9);1H" .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Tumor Imaging and Characterization

3-Amino-1-fluorocyclobutane-1-carboxylic acid, known as FACBC, is primarily researched for its applications in tumor imaging, especially using positron emission tomography (PET). Studies have shown its effectiveness in delineating tumors, including prostate carcinoma, brain tumors, and lung carcinoma. For instance, (Shoup & Goodman, 1999) and (Schuster et al., 2013) discuss the synthesis and evaluation of [F‐18]‐FACBC for tumor imaging. This radiotracer has been found useful in detecting prostate carcinoma recurrence, with (Ren et al., 2016) reporting its high sensitivity and specificity in this context.

Prostate Cancer Detection and Management

FACBC has been utilized extensively in the detection and management of prostate cancer. Studies like (Schuster et al., 2011) compare the diagnostic performance of FACBC with other radiotracers, highlighting its superior sensitivity in detecting recurrent prostate carcinoma. (Jani et al., 2009) describe using FACBC to guide radiotherapy target design in prostate cancer treatment, showcasing its potential in personalized therapy planning.

Breast Cancer Evaluation

The utility of FACBC extends to breast cancer evaluation as well. (Ulaner et al., 2017) conducted a clinical trial assessing the changes in FACBC avidity after neoadjuvant therapy in breast cancer, finding strong correlations with tumor response. This highlights its potential in monitoring treatment efficacy.

Radiopharmaceutical Development

FACBC's role in the development of new radiopharmaceuticals is also noteworthy. (McConathy et al., 2003) detail improvements in the synthesis of FACBC, vital for its widespread clinical use. Additionally, (Nye et al., 2007) evaluated the whole-body radiation burden of FACBC in humans, an essential step in assessing its safety profile for human use.

Miscellaneous Applications

Other studies have explored FACBC's utility in various cancers and specific clinical scenarios. For example, (Jethanandani et al., 2019) discuss its incidental detection of oropharyngeal cancer, while (Savir-Baruch et al., 2018) provide guidelines for its performance in PET/CT for recurrent prostate cancer.

Wirkmechanismus

The mechanism of action of “3-Amino-1-fluorocyclobutane-1-carboxylic acid” involves its uptake in organs following the presence of amino acid transport and metabolism . This is similar to other amino acid-based PET radiotracers .

Safety and Hazards

The safety information for “3-Amino-1-fluorocyclobutane-1-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

3-amino-1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHKKSNWPVAREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.